2-(3,4-Difluorophenyl)dihydro-2H-pyran-4(3H)-one
Overview
Description
2-(3,4-Difluorophenyl)dihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of dihydropyranones This compound is characterized by the presence of a dihydropyran ring fused with a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)dihydro-2H-pyran-4(3H)-one typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable dihydropyranone precursor under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Commonly used reagents include acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and optimized reaction conditions are often employed to enhance the yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)dihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(3,4-Difluorophenyl)dihydro-2H-pyran-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3,4-Difluorophenyl)dihydro-2H-pyran-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)dihydro-2H-pyran-4(3H)-one
- 2-(3,4-Dimethylphenyl)dihydro-2H-pyran-4(3H)-one
- 2-(3,4-Dimethoxyphenyl)dihydro-2H-pyran-4(3H)-one
Uniqueness
2-(3,4-Difluorophenyl)dihydro-2H-pyran-4(3H)-one is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biological Activity
2-(3,4-Difluorophenyl)dihydro-2H-pyran-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 202.18 g/mol
- CAS Number : 29943-42-8
- Density : 1.1 g/cm³
- Boiling Point : 167.5 °C at 760 mmHg
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a comparative study, derivatives of pyranones demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these derivatives ranged from 20 to 50 µg/mL, indicating potent activity against gram-positive and gram-negative bacteria .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). Specifically, a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) was observed, suggesting that the compound may modulate inflammatory responses effectively .
Anticancer Potential
This compound has also been studied for its anticancer activity. In cell line assays, it exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Structure-Activity Relationship (SAR)
The introduction of fluorine atoms at specific positions on the phenyl ring significantly enhances the biological activity of pyranones. The presence of electron-withdrawing groups like fluorine increases the lipophilicity and alters the electronic distribution of the compound, which can enhance interaction with biological targets such as enzymes or receptors involved in disease pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various pyranone derivatives against clinical isolates. The results indicated that compounds with a difluorophenyl substitution had a higher potency compared to their non-fluorinated counterparts. This supports the hypothesis that fluorination can enhance antimicrobial properties .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory effects, researchers treated macrophage cell lines with LPS in the presence of this compound. The findings revealed a dose-dependent decrease in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and asthma .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)oxan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-9-2-1-7(5-10(9)13)11-6-8(14)3-4-15-11/h1-2,5,11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWLUJSHQDTNEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1=O)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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